

Technical Support Center: Etintidine Hydrochloride Quality Control

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Compound of Interest

Compound Name: Etintidine hydrochloride

CAS No.: 71807-56-2

Cat. No.: B10859227

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Product: **Etintidine Hydrochloride** (Research Grade) CAS: 71807-56-2 Chemical Class: H₂ Receptor Antagonist / Imidazole Derivative Application: Gastric acid secretion studies, histamine receptor binding assays.

Introduction: The Analytical Context

Welcome to the Etintidine HCl technical support hub. Unlike second-generation H₂ antagonists (e.g., ranitidine) which utilize a furan ring, Etintidine retains the imidazole ring found in cimetidine but incorporates a propargyl group and a thioether linkage.

This structural specificity dictates your quality control challenges:

- The Imidazole Ring: Acts as a basic moiety (), leading to peak tailing on standard C18 silica columns due to silanol interactions.
- The Thioether Linkage: Highly susceptible to oxidation, creating sulfoxide impurities during sample preparation if not handled correctly.
- The Cyano-guanidine Moiety: Prone to hydrolytic degradation under extreme pH.

This guide provides self-validating protocols to assess purity and troubleshoot experimental anomalies.

Module 1: Chromatographic Anomalies (HPLC)

Troubleshooting Guide: Peak Tailing & Resolution Loss

User Issue: "I am observing severe peak tailing (Asymmetry > 1.5) and poor resolution between Etintidine and its early-eluting impurities."

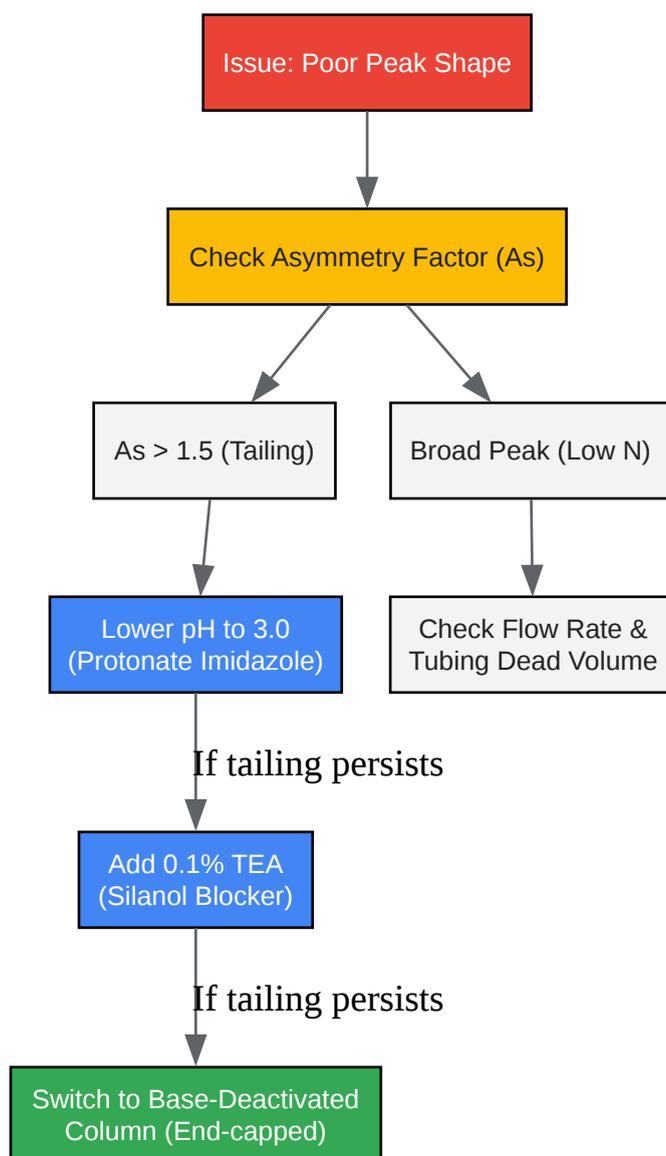
Root Cause Analysis: Etintidine contains basic nitrogen atoms in the imidazole ring. At neutral pH, these interact with residual silanol groups (

) on the stationary phase, causing secondary retention mechanisms (tailing).

Corrective Protocol:

Parameter	Recommended Setting	Rationale
Column	C18 End-capped (e.g., Symmetry C18 or equivalent)	"End-capping" blocks residual silanols, preventing amine interaction.
Mobile Phase pH	3.0 – 4.5 (Phosphate Buffer)	Suppresses silanol ionization () and ensures Etintidine is fully protonated, improving peak shape.
Modifier	Triethylamine (TEA) 0.1% (Optional)	Competes for active silanol sites, sharpening the amine peak.
Wavelength	220 nm – 228 nm	The imidazole ring absorbs strongly here; avoid 254 nm for trace impurity detection.

Visual Troubleshooting Logic



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Figure 1: Decision tree for optimizing Etintidine HCl peak symmetry in Reverse Phase HPLC.

Module 2: Impurity Profiling & Degradation

User Issue: "I see a growing unknown peak at RRT ~0.85 after storing my stock solution for 24 hours."

Technical Insight: The thioether sulfur atom in Etintidine is the "weak link." It readily oxidizes to Etintidine Sulfoxide in the presence of dissolved oxygen or peroxides. This is a common artifact in dilute stock solutions.

Degradation Pathway Analysis

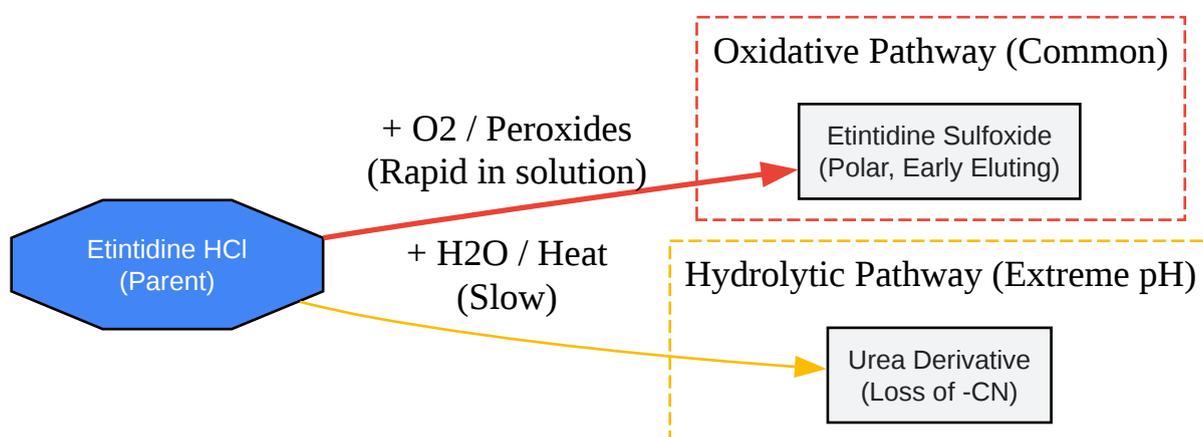
- Oxidative Stress (Fast):

(Sulfoxide).

- Detection: The sulfoxide is more polar than the parent drug, eluting earlier on RP-HPLC.

- Hydrolytic Stress (Slow): The cyano-guanidine group can hydrolyze to a urea derivative under strong acid/base conditions.

Pathway Diagram



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Figure 2: Primary degradation routes. Note that Sulfoxide formation is the most common storage artifact.

Validation Protocol: Is it an Impurity or Artifact?

- Fresh Prep: Prepare a fresh standard in degassed solvent.
- Stress Test: Take an aliquot, add 3%
, and inject immediately.
- Compare: If the unknown peak in your sample matches the

induced peak, it is the sulfoxide.

- Corrective Action: Store stock solutions at -20°C, protected from light, and use within 12 hours. Use amber glassware.

Module 3: Physical Properties & Handling

User Issue: "The powder has become sticky or difficult to weigh accurately."

Explanation: **Etintidine Hydrochloride** is hygroscopic. Absorption of atmospheric moisture alters the effective molecular weight, leading to errors in molarity calculations (

or

values).

Handling SOP:

- Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
- Weighing: Use an anti-static weighing boat. Do not return unused powder to the stock vial.
- Correction: Always determine the Loss on Drying (LOD) or Water Content (Karl Fischer) if the bottle has been opened multiple times.
 - Calculation:

Frequently Asked Questions (FAQ)

Q1: Can I use the same HPLC method as Ranitidine?

- Answer: Yes, but with adjustments. Both are H₂ antagonists, but Etintidine lacks the nitro-group found in Ranitidine. You may need to adjust the detection wavelength (Etintidine has lower UV absorption max than Ranitidine's 314 nm; try 220-230 nm) and slightly lower the organic modifier percentage as Etintidine is slightly more polar due to the imidazole.

Q2: What solvent should I use for stock solutions?

- Answer: Water or Methanol.[1] Etintidine HCl is freely soluble in water. Avoid DMSO for long-term storage if possible, as DMSO can act as an oxidizing agent under certain conditions, accelerating sulfoxide formation.

Q3: My mass spec (LC-MS) shows a peak at M+16. What is this?

- Answer: This confirms the presence of Etintidine Sulfoxide. The atomic mass of Oxygen is 16. If you see M+16 (Parent + Oxygen), your sample has oxidized.

References

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